Pandangolide 1a
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(4S,6S,12S)-4,6-dihydroxy-12-methyl-oxacyclododecane-2,5-dione |
InChI |
InChI=1S/C12H20O5/c1-8-5-3-2-4-6-9(13)12(16)10(14)7-11(15)17-8/h8-10,13-14H,2-7H2,1H3/t8-,9-,10-/m0/s1 |
InChI Key |
LSLSZASQWJAEHT-GUBZILKMSA-N |
Isomeric SMILES |
C[C@H]1CCCCC[C@@H](C(=O)[C@H](CC(=O)O1)O)O |
Canonical SMILES |
CC1CCCCCC(C(=O)C(CC(=O)O1)O)O |
Synonyms |
pandangolide 1 pandangolide 1a |
Origin of Product |
United States |
Isolation and Dereplication of Pandangolide 1a
Discovery and Initial Reports of Pandangolide 1a
This compound, a twelve-membered macrolide, was first reported as a new hexaketide following its isolation from a marine-derived fungus, Cladosporium sp. mdpi.comnih.gov This discovery was the result of the fractionation of an ethyl acetate (B1210297) extract of the fungus, which was found associated with the Red Sea sponge Niphates rowi. mdpi.comnih.gov In the same study, its known diastereomer, pandangolide 1, and another known compound, iso-cladospolide B, were also isolated. nih.gov The initial structural determination of this compound was accomplished using 1D and 2D nuclear magnetic resonance (NMR) techniques and mass spectrometric data. nih.gov
Fungal and Microbial Isolation Sources of this compound
This compound has been isolated from a variety of fungal sources, inhabiting both marine and terrestrial environments. These fungi are often found in symbiotic relationships with other organisms.
Marine-Derived Fungi (e.g., Cladosporium sp. from sponges)
The primary and most well-documented source of this compound is from fungi isolated from marine environments, particularly those associated with sponges.
Cladosporium sp. from Niphates rowi : The initial discovery of this compound was from a Cladosporium species isolated from the Red Sea sponge Niphates rowi. mdpi.comnih.gov
Cladosporium sp. from other marine sponges : Research has also identified this compound and its analogue, pandangolide 1, from unidentified fungal species collected from marine sponges in Indonesia. mdpi.comsemanticscholar.orgresearchgate.net
Cladosporium sp. from algae : A Cladosporium species separated from the brown alga Actinotrichia fragilis collected in Okinawa, Japan, has also been found to produce related macrolides. nih.gov
The frequent isolation from sponge-associated fungi suggests a potential symbiotic relationship or a specific ecological niche for the producing organisms. mdpi.comsemanticscholar.orgd-nb.info
Terrestrial Fungi (e.g., Lambertella brunneola, Cladosporium oxysporum from plants)
While initially discovered in a marine setting, subsequent research has identified this compound and its related compounds from fungi in terrestrial habitats.
Lambertella brunneola : Pandangolide 1 was isolated from the fungus Lambertella brunneola, collected in the Tsugaru region of Japan. iosrjournals.org This was the first report of its isolation from this particular fungal species. iosrjournals.org
Cladosporium oxysporum : This species, found as an endophyte in the terrestrial plant Alyxia reinwardtii, has been shown to produce pandangolide 1. mdpi.comresearchgate.net This finding was the first to report the isolation of this compound from an endophytic C. oxysporum derived from a land plant. researchgate.net
Endophytic Fungi Associations
Endophytic fungi, which live within the tissues of plants without causing disease, are a significant source of this compound and its derivatives.
Cladosporium oxysporum in Alyxia reinwardtii : As mentioned, C. oxysporum living inside the medicinal plant Alyxia reinwardtii produces pandangolide 1. researchgate.netui.ac.id
Cladosporium cladosporioides in mangrove plants : An endophytic fungus, C. cladosporioides, obtained from the leaves of the mangrove plant Bruguiera gymnorrhiza, has been found to produce pandangolide 1 and other new polyketides. nih.gov
Cladosporium sp. in Pandanus sp. : A Cladosporium species, identified as an endophyte from the leaves of a terrestrial plant, Pandanus sp., in Thailand, is phylogenetically related to other Pandangolide-producing strains. scielo.br
The isolation of this compound and its analogues from endophytic fungi highlights the biosynthetic capabilities of these symbiotic microorganisms. researchgate.netui.ac.idnih.gov
Extraction and Purification Methodologies for this compound
The isolation of this compound from its fungal sources involves a series of extraction and purification steps, with chromatographic techniques being central to the process.
Chromatographic Techniques (e.g., Column Chromatography, HPLC, TLC)
The purification of this compound and its related compounds heavily relies on various chromatographic methods to separate them from complex mixtures of fungal metabolites.
Initial Extraction : The process typically begins with the extraction of the fungal culture (both the broth and mycelia) using an organic solvent, most commonly ethyl acetate. iosrjournals.orgresearchgate.net The resulting crude extract is then concentrated. iosrjournals.orgresearchgate.net
Column Chromatography : The crude extract is first subjected to column chromatography on silica (B1680970) gel. iosrjournals.orgresearchgate.net A gradient of solvents with increasing polarity, such as mixtures of n-hexane, ethyl acetate, and methanol (B129727), is used to elute different fractions. researchgate.netui.ac.id
Thin-Layer Chromatography (TLC) : Preparative TLC is often used for further purification of the fractions obtained from column chromatography. researchgate.netui.ac.id This technique helps in isolating the compound of interest based on its polarity. researchgate.net
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a key technique for the final purification of this compound and its analogues. nih.govekb.eg A C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile. ekb.eg
The combination of these chromatographic techniques allows for the isolation of pure this compound, enabling its structural elucidation and further study. nih.goviosrjournals.orgresearchgate.net
| Isolation Source | Fungus | Location | Extraction Solvent | Purification Techniques | Reference |
| Marine Sponge (Niphates rowi) | Cladosporium sp. | Red Sea | Ethyl Acetate | Column Chromatography, HPLC | mdpi.comnih.gov |
| Terrestrial Plant (Alyxia reinwardtii) | Cladosporium oxysporum | Indonesia | Ethyl Acetate | Column Chromatography, TLC | researchgate.netui.ac.id |
| Terrestrial Fungus | Lambertella brunneola | Japan | Methanol, Ethyl Acetate | Column Chromatography | iosrjournals.org |
| Mangrove Plant (Bruguiera gymnorrhiza) | Cladosporium cladosporioides | Not Specified | Not Specified | Column Chromatography, HPLC | nih.gov |
| Brown Alga (Actinotrichia fragilis) | Cladosporium sp. | Okinawa, Japan | Ethyl Acetate | Column Chromatography, HPLC | nih.gov |
Dereplication Strategies for Known Pandangolide Analogs
Dereplication is a critical, early-stage process in natural product research designed to rapidly identify known compounds within a complex mixture. This allows researchers to bypass the time-consuming process of re-isolating and characterizing previously identified substances, thereby focusing resources on the discovery of novel molecules. For the pandangolide family of macrolides, several analytical techniques are strategically employed for efficient dereplication.
A primary and powerful strategy involves the use of Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the components of a fungal extract and provides two key pieces of data for each component: its retention time (how long it takes to pass through the chromatography column) and its mass-to-charge ratio (m/z). By comparing this data against established natural product databases, researchers can presumptively identify known pandangolide analogs. frontiersin.orgnih.gov For instance, the molecular formula of this compound is C₁₂H₁₈O₅, and its presence in an extract would be suggested by a corresponding mass signal in the LC-MS data. nih.gov This method is often a first-pass screening tool to quickly flag the presence of known compounds. frontiersin.orggeomar.de
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of dereplication. The ¹H and ¹³C NMR spectra of a compound serve as a unique structural fingerprint. Researchers can compare the spectral data from a crude or semi-purified extract with published NMR data for known pandangolides to confirm their identity. researchgate.netiosrjournals.org The identification of Pandangolide 1 and its analogs has often relied on detailed 1D and 2D NMR analyses. nih.govacs.org
Modern dereplication efforts are significantly enhanced by specialized databases and computational tools. acs.orgmdpi.com Databases like the Dictionary of Natural Products (DNP) and platforms such as the Global Natural Products Social (GNPS) molecular networking platform are invaluable resources. frontiersin.orgacs.orgmdpi.com These tools allow for the comparison of experimental MS/MS data from a sample against vast libraries of known compounds, facilitating rapid identification. acs.orgmdpi.com For example, a mass ion peak at m/z 243.1591 in an extract from a Cladosporium species could be dereplicated as either pandangolide 1 or its diastereomer, this compound. researchgate.net
A combined approach, leveraging multiple analytical techniques, is the most robust strategy. geomar.de A typical workflow might begin with LC-MS analysis for initial screening and flagging of potential known compounds. nih.gov This can be followed by targeted isolation of the flagged compounds and subsequent structural confirmation using NMR spectroscopy. This integrated approach was instrumental in differentiating new compounds from known ones in studies of fungal endophytes, the source of pandangolides. frontiersin.orgresearchgate.net
Detailed below are the key analytical data points used in the dereplication of this compound and its closely related analogs.
Table 1: Key Analytical Data for Dereplication of Pandangolide Analogs
| Compound | Molecular Formula | Method of Analysis | Key Findings/Signals | Reference(s) |
| This compound | C₁₂H₁₈O₅ | NMR, MS | Determined by 1D and 2D NMR techniques and mass spectrometric data. | nih.govacs.org |
| Pandangolide 1 | C₁₂H₁₈O₅ | NMR, MS, X-ray | Structure elucidated via NMR and MS; absolute configuration confirmed by X-ray crystallography. | researchgate.netiosrjournals.orgsci-hub.se |
| Pandangolide 2 | C₁₃H₂₀O₅S | MS | Identified based on mass spectrometric data. Structure later revised. | sci-hub.seresearchgate.net |
| Pandangolide 3 | C₁₄H₂₂O₅S | NMR, MS | Structure elucidated by NMR and MS. Sulfur side chain position revised from C-3 to C-2. | sci-hub.seresearchgate.net |
| Pandangolide 4 | C₁₄H₂₂O₅S | MS | Identified based on mass spectrometric data. Structure suggested for revision. | sci-hub.seresearchgate.net |
| iso-Cladospolide B | C₁₂H₂₀O₄ | NMR, MS | Identified alongside this compound. | nih.govresearchgate.net |
| Cladospolide B | C₁₂H₂₀O₄ | NMR, MS | Known compound often co-isolated with pandangolides. | researchgate.netmdpi.com |
Biosynthesis of Pandangolide 1a
Polyketide Biosynthetic Origin
Pandangolide 1a is classified as a fungal polyketide. mdpi.com Specifically, it is identified as a hexaketide, meaning its carbon backbone is assembled from six ketide subunits derived from acetyl-CoA and malonyl-CoA. nih.govacs.orgacs.org This classification is based on its chemical structure, which is characteristic of compounds produced via the polyketide synthase (PKS) pathway. The compound was first isolated from a Cladosporium sp. associated with the Red Sea sponge Niphates rowi. mdpi.comnih.gov Polyketides represent a large and structurally diverse family of secondary metabolites with a wide range of biological activities, and marine-derived fungi, such as Cladosporium, are a particularly rich source of these compounds. mdpi.comnih.gov
Putative Biosynthetic Pathways and Intermediates
While the complete biosynthetic pathway for this compound has not been fully elucidated through isotopic labeling studies, a plausible route has been proposed based on biosynthetic considerations. mdpi.com The pathway is thought to commence with a polyketide synthase assembly line that constructs a linear polyketide chain.
It is suggested that this compound shares a common trihydroxydodecanoic acid-polyketide precursor with its co-isolated diastereomer, Pandangolide 1. mdpi.com This linear precursor undergoes a series of modifications, including reductions and ultimately an intramolecular esterification (lactonization) to form the final 12-membered macrolide ring structure.
Table 1: Putative Intermediates in this compound Biosynthesis
| Intermediate Type | Description |
|---|---|
| Hexaketide Chain | A linear C12 chain assembled by a Polyketide Synthase from one acetyl-CoA and five malonyl-CoA units. |
Enzymatic Machinery Involved in Pandangolide Biosynthesis (e.g., Polyketide Synthases)
The formation of this compound is dependent on a suite of enzymes, primarily a Type I modular Polyketide Synthase (PKS). mdpi.comnih.gov Fungal Type I PKSs are large, multifunctional enzymes that contain a series of domains, each responsible for a specific catalytic step in the assembly and modification of the polyketide chain. nih.govebi.ac.ukebi.ac.uk
The biosynthesis involves the iterative condensation of acetyl-CoA and malonyl-CoA units. nih.gov The growing chain is covalently tethered to an acyl carrier protein (ACP) domain and passed between catalytic domains in an assembly-line fashion. ebi.ac.ukebi.ac.uk For this compound, the absolute configuration at the C-11 position is suggested to be S, a stereochemistry proposed to be controlled by the specific action of a ketoreductase (KR) domain within the Type I modular PKS. mdpi.com
Biosynthetic Relationships with Co-isolated Metabolites
This compound is often found alongside structurally similar compounds, suggesting they share parts of their biosynthetic pathways. mdpi.com The most direct relationship is with its diastereomer, Pandangolide 1 , with which it was co-isolated. nih.govnih.gov It is proposed that both macrolides arise from the same linear trihydroxydodecanoic acid precursor, with the difference in stereochemistry likely determined by the action of specific modifying enzymes during their biosynthesis. mdpi.com
Another frequently co-isolated metabolite is iso-cladospolide B . nih.govnih.gov The consistent co-production of this compound, Pandangolide 1, and iso-cladospolide B from Cladosporium sp. strongly implies a shared or branching biosynthetic origin. mdpi.comnih.gov
Other related macrolides isolated from Cladosporium species, such as Pandangolide 2 , Pandangolide 3 , and Pandangolide 4 , further highlight the biosynthetic plasticity of the producing organism. mdpi.comnih.gov Some of these, like Pandangolide 2, are thio-substituted analogues, indicating that the core polyketide scaffold can be shunted into different tailoring pathways, such as those involving the incorporation of sulfur. mdpi.com
Table 3: Metabolites Co-isolated with or Biosynthetically Related to this compound
| Compound Name | Source Organism(s) | Relationship to this compound | Reference(s) |
|---|---|---|---|
| Pandangolide 1 | Cladosporium sp., C. cladosporioides | Diastereomer; shares a putative common precursor. | mdpi.comnih.govnih.gov |
| iso-Cladospolide B | Cladosporium sp., C. cladosporioides | Co-isolated; suggests a shared or branching biosynthetic pathway. | nih.govnih.gov |
| Pandangolide 2 | Unidentified fungus, Cladosporium sp. | Structural analogue (thio-substituted); suggests divergent tailoring pathways. | acs.orgnih.govmdpi.com |
| Pandangolide 3 | Cladosporium herbarum | Structural analogue; suggests divergent tailoring pathways. | mdpi.comnih.gov |
| Pandangolide 4 | Cladosporium herbarum | Structural analogue (dimer); suggests further enzymatic modifications. | mdpi.comnih.gov |
Chemical Synthesis of Pandangolide 1a and Its Analogs
Total Synthesis Strategies for Pandangolide 1a and its Proposed Structures
The total synthesis of this compound and its proposed structures has been accomplished through multiple routes, primarily categorized into chiral pool approaches and organocatalytic methodologies. These strategies aim to construct the characteristic 12-membered macrolide core with precise control over its stereochemistry. The first total synthesis of the proposed structure of pandangolide 1 was reported utilizing both organocatalytic and chiral pool approaches. researchgate.net
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available enantiopure starting materials from nature to introduce the desired stereochemistry in the target molecule. cutm.ac.in This approach has been successfully employed in the synthesis of this compound and its analogs. For instance, a synthesis of the proposed structure of pandangolide 1 started from 1,3-propane diol, a simple achiral molecule, and introduced chirality through key asymmetric reactions. x-mol.net Another approach utilized D-glucal as a chiral template to control the absolute configuration during the synthesis of related macrolides, suggesting a viable strategy for this compound. nih.gov The use of (S)-α-hydroxy-γ-butyrolactone and 1,2-O-isopropylidene d-glyceraldehyde (B118911) as chiral precursors has also been reported for the synthesis of a related nonenolide, highlighting the versatility of the chiral pool strategy. researchgate.net
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. researchgate.net In the context of pandangolide synthesis, organocatalytic methods have been instrumental in establishing key stereocenters. The first total synthesis of the proposed structure of pandangolide 1 employed an organocatalytic aldol (B89426) reaction to install the required stereochemistry at the C-3 position. researchgate.netresearchgate.net This was followed by a stereoselective keto reduction to set the stereocenter at C-5. researchgate.netresearchgate.net The use of organocatalysis offers an alternative to traditional metal-based catalysts and provides a direct method for constructing chiral centers with high enantioselectivity.
Key Synthetic Transformations in Pandangolide Construction
The construction of the pandangolide framework relies on a series of key chemical transformations that enable the formation of the macrolactone ring and the installation of its stereogenic centers.
Macrolactonization Methods (e.g., Shiina lactonization, Yamaguchi macrolactonization)
Macrolactonization, the intramolecular esterification to form a large cyclic ester, is a critical step in the synthesis of pandangolides. Several methods have been employed to achieve this transformation efficiently.
The Shiina lactonization utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as a dehydrating condensation agent. dntb.gov.ua This method was successfully used in the construction of the 12-membered core of the proposed structure of pandangolide 1. researchgate.netdntb.gov.uaiutripura.edu.in The reaction proceeds under mild conditions and has been shown to be effective for the synthesis of various macrolides. nih.govsnnu.edu.cn
The Yamaguchi macrolactonization is another widely used method that involves the formation of a mixed anhydride from the seco-acid using 2,4,6-trichlorobenzoyl chloride, followed by intramolecular cyclization in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). snnu.edu.cn This method has been applied in the total synthesis of the proposed structure of pandangolide 1 and other related natural products. x-mol.netnih.govfigshare.comarabjchem.orgacs.org
Asymmetric Synthesis Reactions (e.g., Sharpless asymmetric dihydroxylation, stereoselective keto reduction)
The stereochemical complexity of this compound necessitates the use of powerful asymmetric synthesis reactions to control the configuration of its chiral centers. wikipedia.org
The Sharpless asymmetric dihydroxylation is a reliable method for the enantioselective synthesis of vicinal diols from olefins using osmium tetroxide and a chiral ligand. alfa-chemistry.commdpi.com This reaction was a key step in a synthetic strategy towards the proposed structure of pandangolide 1, where it was used to create two adjacent stereocenters with high enantioselectivity. x-mol.netfigshare.comarabjchem.orgacs.org
Stereoselective keto reduction is another crucial transformation for establishing the stereochemistry of hydroxyl groups. In the synthesis of the proposed structure of pandangolide 1, a stereoselective reduction of a ketone at the C-5 position was employed to generate the desired alcohol stereoisomer. researchgate.netresearchgate.net
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has become a powerful and popular method for the construction of cyclic compounds, including macrolides. organic-chemistry.orgnih.gov This reaction, often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile alkene byproduct, driving the reaction to completion. organic-chemistry.org RCM was a key step in a total synthesis of the proposed structure of pandangolide 1, demonstrating its utility in forming the 12-membered ring. x-mol.netiutripura.edu.infigshare.com The success of RCM is often dependent on the substrate and the specific catalyst used. mdpi.com
Synthesis of Stereoisomers and Diastereomers of this compound
The total synthesis of the proposed structure of Pandangolide 1 has been approached through various strategies, providing insight into the construction of the 12-membered macrolide core and the installation of its stereocenters. These synthetic routes, while not directly targeting this compound, are fundamental to understanding the chemical landscape of this class of compounds.
One notable approach to the proposed structure of Pandangolide 1 involved a chiral pool and an organocatalytic strategy. figshare.comresearchgate.net Key steps in this synthesis included an organocatalytic aldol reaction to establish the stereochemistry at the C-3 and C-5 positions and a stereoselective keto reduction. The 12-membered lactone ring was constructed using a Shiina macrolactonization. figshare.comresearchgate.net
Another synthetic strategy commenced from 1,3-propane diol and spanned 18 steps. x-mol.netresearchgate.net This route employed several key reactions to achieve the target molecule:
Sharpless Asymmetric Dihydroxylation: To introduce chiral hydroxyl groups.
Keck Allylation: For the stereoselective formation of a carbon-carbon bond.
Yamaguchi Esterification: To form the ester linkage prior to macrocyclization.
Grubbs Ring-Closing Metathesis (RCM): To form the 12-membered macrolide ring.
A different total synthesis of the proposed Pandangolide 1 structure also utilized a Grignard reaction with vinyl-magnesium bromide on an aldehyde to create an allylic alcohol as a key intermediate. arabjchem.org This was followed by a sequence of reactions including Swern oxidation, thioacetal formation, and Sharpless asymmetric dihydroxylation to build the necessary stereochemistry. arabjchem.org
These synthetic efforts have been instrumental in producing stereoisomers of this compound. The synthesis of these related compounds has been essential for the ultimate structural elucidation of the natural pandangolides through comparative analysis.
Structure Activity Relationship Sar Investigations of Pandangolide 1a
Influence of Stereochemical Configuration on Biological Activity
The stereochemistry of macrolides like Pandangolide 1a is a critical determinant of their biological function. nih.gov this compound is a diastereomer of Pandangolide 1, and this difference in their three-dimensional structure has a notable impact on their activity. mdpi.commdpi.com
Research has highlighted the importance of the absolute configuration at specific carbon atoms within the macrolide ring. For instance, in related compounds, the configuration at the C-6' position was found to significantly affect antifungal activity. mdpi.com An R configuration at this position led to a marked decrease in activity against certain fungal species, while slightly enhancing it against others. mdpi.com Although this specific finding does not directly refer to this compound, it underscores the principle that subtle changes in stereochemistry can lead to significant shifts in biological profiles.
The absolute stereochemistry of this compound was established through detailed spectroscopic analysis and comparison with its known diastereomer, Pandangolide 1. magtech.com.cnresearchgate.net The distinct spatial arrangement of substituents arising from its specific stereocenters is fundamental to how it interacts with biological targets.
Correlations between Structural Features and Specific Biological Activities (e.g., antifungal, antimicrobial, enzyme inhibition)
The biological activities of this compound and its analogs are intrinsically linked to their structural components. These macrolides have demonstrated a range of activities, including antifungal, antimicrobial, and enzyme inhibitory effects. mdpi.comnih.govontosight.ai
Antifungal and Antimicrobial Activity: Several compounds structurally related to this compound have shown notable antifungal and antimicrobial properties. mdpi.comnih.govnih.gov For example, Sporiolide A, a 3-O-benzoyl derivative of Pandangolide 1, exhibited antifungal activity against a panel of fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus niger, as well as antibacterial activity against Micrococcus luteus. nih.gov In contrast, Sporiolide B, the 3-O-methoxy analog, only showed antibacterial activity against Micrococcus luteus. nih.gov This highlights the critical role of the substituent at the C-3 position in defining the breadth of antimicrobial action.
Pandangolide 1 itself has been reported to show weak antifungal activity against the pathogenic fungus Cochliobolus miyabeanus. iosrjournals.org The activity of these macrolides is often dependent on the specific microbial species being tested. mdpi.com
Enzyme Inhibition: Enzyme inhibition is another key biological activity associated with this class of compounds. nih.govpioneerpublisher.com While direct enzyme inhibition data for this compound is limited in the provided search results, related polyketides isolated from Cladosporium cladosporioides have demonstrated acetylcholinesterase inhibitory activity. nih.gov For instance, ent-cladospolide F exhibited an IC50 value of 40.26 μM against acetylcholinesterase. nih.gov This suggests that the macrolide scaffold of this compound could potentially interact with various enzymes, a common mechanism of action for many bioactive natural products. pioneerpublisher.com
Analysis of Synthetic Analogs and Derivatives in SAR Contexts
The synthesis and evaluation of analogs and derivatives of this compound are crucial for elucidating detailed structure-activity relationships. By systematically modifying the core structure, researchers can identify the pharmacophore—the essential molecular features responsible for biological activity.
The total synthesis of the proposed structure of Pandangolide 1 has been achieved, which opens the door for creating a variety of analogs. researchgate.net The development of synthetic analogs of related natural products, such as dolastatin 15, has led to compounds with improved properties that have entered clinical trials. mdpi-res.com
A study on sporiolides A and B, which are derivatives of Pandangolide 1, provides a clear example of SAR. Sporiolide A, with a benzoyl group at C-3, showed both cytotoxic and broad-spectrum antifungal and antibacterial activities. nih.gov Sporiolide B, with a smaller methoxy (B1213986) group at the same position, had reduced cytotoxicity and a narrower antibacterial spectrum. nih.gov This indicates that the size and electronic nature of the substituent at C-3 are critical for these biological activities.
Interactive Data Table: Biological Activities of this compound and Related Compounds
| Compound | C-3 Substituent | Biological Activity | Organism(s) | IC50 / MIC | Reference |
| Pandangolide 1 | Hydroxyl | Weak antifungal | Cochliobolus miyabeanus | 2000 µg/mL (IC50) | iosrjournals.org |
| Sporiolide A | Benzoyl | Cytotoxic, Antifungal, Antibacterial | L1210 cells, C. albicans, C. neoformans, A. niger, N. crassa, M. luteus | 0.13 µg/mL (IC50, L1210) | nih.gov |
| Sporiolide B | Methoxy | Cytotoxic, Antibacterial | L1210 cells, M. luteus | 0.81 µg/mL (IC50, L1210) | nih.gov |
| ent-Cladospolide F | Not specified | Acetylcholinesterase Inhibition | - | 40.26 µM (IC50) | nih.gov |
Computational and Theoretical Studies on Pandangolide 1a
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of flexible macrocyclic molecules like Pandangolide 1a, a 12-membered macrolide, is intrinsically linked to their three-dimensional structure and conformational dynamics. nih.govresearchgate.net Computational methods are crucial for exploring the vast conformational space these molecules can adopt in solution.
Conformational analysis of macrolides is often approached through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling calculations. nih.gov Techniques such as Nuclear Overhauser Effect (NOE) restrained molecular dynamics (MD) simulations are employed to determine molecular stereochemistry and preferred conformations in solution. mdpi-res.com MD simulations, often performed using software like GROMACS with force fields such as AMBER, model the behavior of the molecule over time in a simulated physiological environment. nih.gov
Key parameters analyzed during these simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation period. nih.gov
Root Mean Square Fluctuation (RMSF): To identify flexible regions within the molecule. nih.gov
Radius of Gyration (Rg): To understand the compactness of the molecule's structure. nih.gov
Solvent Accessible Surface Area (SASA): To evaluate the exposure of the molecule to the solvent. nih.gov
For 12-membered macrolides, detailed conformational analysis has revealed that the flexibility of the macrolide ring is a decisive factor in their chiroptical and biological properties. researchgate.net Studies on similar macrolides have identified distinct conformational families, often described as "folded-in" and "folded-out" states, which can significantly influence receptor binding. nih.gov
Molecular Docking Studies with Protein Targets (e.g., Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, to form a stable complex. uinjkt.ac.id This method is instrumental in identifying potential biological targets for natural products and elucidating their mechanism of action at a molecular level.
This compound has been the subject of molecular docking studies to explore its potential biological activities. In one such study, its interaction with enzymes crucial for the pathogenesis of Streptococcus mutans, a bacterium associated with dental caries, was investigated. uinjkt.ac.id The compound was docked against Glucosyltransferase B (GtfB) and Glucan-binding protein C (GbpC). uinjkt.ac.id The software AutoDock Tools was utilized for the docking calculations, and the resulting interactions were visualized with BIOVIA Discovery Studio. uinjkt.ac.id
The results from these docking studies provide insights into the binding affinity, measured as binding energy, and the specific interactions (e.g., hydrogen bonds) that stabilize the ligand-protein complex. For instance, studies on its diastereomer, Pandangolide 1, and other macrolides from Cladosporium species have shown binding potential against the estrogen receptor alpha, a target in breast cancer research, with binding energies around -7.4 kcal/mol. nih.gov Similarly, extracts containing this compound have been docked against antitrypanosomal targets like Rhodesain and ornithine decarboxylase. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Target Protein | Predicted Binding Energy (kcal/mol) | Software Used |
|---|---|---|---|---|---|
| This compound | C12H20O5 | 244.28 | GtfB, GbpC | Data not specified in source | AutoDock Tools |
| Pandangolide 1 (Diastereomer) | C12H20O5 | 244.28 | Estrogen Receptor Alpha | -7.4 | Not specified |
Quantum Chemical Calculations (e.g., Molecular Electrostatic Potential Surface - MESP, Electronic Circular Dichroism - ECD calculations)
Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods are particularly vital for the structural elucidation of natural products, especially for determining their absolute stereochemistry.
For this compound, the determination of its absolute configuration was accomplished using chiroptical methods, specifically circular dichroism (CD), which are underpinned by quantum chemical theories. nih.gov Electronic Circular Dichroism (ECD) spectroscopy, when combined with time-dependent density functional theory (TDDFT) calculations, is a powerful tool for assigning the absolute configuration of chiral molecules. researchgate.netmdpi.com
The process involves calculating the theoretical ECD spectra for possible stereoisomers of the molecule. researchgate.netnih.gov These calculated spectra are then compared with the experimentally measured ECD spectrum of the natural product. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute configuration. mdpi.comnih.gov For flexible molecules like 12-membered macrolides, this process requires sophisticated conformational analysis and the use of advanced levels of theory to ensure accuracy, as the conformation of the ring significantly impacts the resulting ECD spectrum. researchgate.net
While specific Molecular Electrostatic Potential Surface (MESP) studies for this compound are not detailed in the available literature, this type of calculation is a standard quantum chemical method used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack.
Theoretical Predictions for Biological Activity or Properties
Computational studies serve as a predictive platform to hypothesize the biological activities of natural products before engaging in extensive laboratory testing. By modeling interactions at a molecular level, these theoretical predictions can guide and streamline the drug discovery process.
The biological activity of this compound has been predicted using molecular docking simulations. Its documented docking against the S. mutans enzymes GtfB and GbpC suggests a potential antibacterial activity by interfering with biofilm formation. uinjkt.ac.id
Furthermore, the general class of macrolides from Cladosporium fungi, to which this compound belongs, has been computationally screened against various other therapeutic targets. Docking studies involving its diastereomer, Pandangolide 1, against the estrogen receptor alpha point towards a potential role in anticancer research. nih.gov Similarly, computational screening of extracts containing this compound against key proteins of Trypanosoma brucei (Rhodesain and ornithine decarboxylase) suggests a possible antitrypanosomal potential. nih.gov These theoretical predictions, based on binding affinity scores and interaction patterns, highlight this compound as a molecule of interest for further investigation in antibacterial, anticancer, and antiparasitic applications.
Q & A
Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?
- Experimental Design : Use in vitro cell-based assays (e.g., cytotoxicity via MTT assay) with positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM). Include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) .
- Pitfalls : Avoid overinterpreting IC50 values without assessing selectivity indices against non-target cells.
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data across studies be systematically addressed?
- Resolution Strategy : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, incubation time). Use sensitivity analysis to weigh factors like solvent polarity or assay protocols. Cross-reference raw data from supplementary materials to verify reproducibility .
- Case Example : A 2024 study resolved discrepancies in antifungal activity by standardizing fungal strain cultures and normalizing data to growth curves .
Q. How should longitudinal studies be designed to assess this compound’s chronic toxicity in non-target organisms?
- Design : Use cohort studies with staggered exposure periods (3–12 months). Monitor biomarkers (e.g., liver enzymes, oxidative stress markers) and apply survival analysis (Kaplan-Meier curves) .
Methodological Best Practices
- Data Transparency : Include raw datasets in appendices with metadata (e.g., instrument calibration logs) .
- Ethical Compliance : Obtain institutional approval for in vivo studies and disclose conflicts of interest (e.g., synthetic route patents) .
- Critical Tools : Reference open-source platforms (e.g., PubChem for spectral validation; R/Bioconductor for omics analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
